An In-depth Technical Guide to (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid: Structure, Synthesis, and Application in Modern Drug Discovery
An In-depth Technical Guide to (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid: Structure, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a specialized bifunctional organic molecule of significant interest in the landscape of pharmaceutical research and development. Its unique structural features—a biphenyl core substituted with a fluorine atom, a butyl group, and a boronic acid moiety—render it a valuable building block in the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the butyl group can improve solubility and modulate lipophilicity. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of carbon-carbon bonds. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid, with a particular focus on its utility in drug discovery. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling reaction are also presented to provide actionable insights for laboratory practice.
Introduction: The Strategic Importance of Substituted Biphenyl Boronic Acids
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto this framework allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Boronic acids, particularly arylboronic acids, have emerged as indispensable reagents in modern organic synthesis due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[1]
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a prime example of a highly functionalized building block designed for specific applications in drug discovery. The strategic placement of the fluoro and butyl groups provides medicinal chemists with tools to address common challenges in drug design, such as metabolic instability and poor solubility. This guide will delve into the technical details of this compound, providing a foundational understanding for its effective utilization in the synthesis of novel therapeutics.
Molecular Structure and Physicochemical Properties
The structure of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid is characterized by a central biphenyl core. A fluorine atom is located at the 3-position of one phenyl ring, which also bears the boronic acid group at the 4-position. The second phenyl ring is substituted with a butyl group at the 4'-position.
Figure 1: Chemical structure of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid.
Table 1: Physicochemical Properties of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
| Property | Value | Source |
| CAS Number | 1400809-84-8 | [2] |
| Molecular Formula | C₁₆H₁₈BFO₂ | [2] |
| Molecular Weight | 272.13 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C | |
| InChI Key | GGVROXPECQCGRD-UHFFFAOYSA-N | [2] |
The Influence of Substituents on Molecular Properties
The judicious placement of the fluoro and butyl groups is a key design element of this molecule.
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3-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the boronic acid. It increases the Lewis acidity of the boron center, which can impact its reactivity in cross-coupling reactions.[3] This increased acidity can also be advantageous for certain biological applications where the boronic acid moiety interacts with biological targets.[4] Furthermore, the introduction of fluorine can block potential sites of metabolism, thereby enhancing the metabolic stability and bioavailability of drug candidates derived from this building block.[5]
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4'-Butyl Substituent: The butyl group, being an alkyl chain, primarily modulates the lipophilicity and solubility of the molecule. This can be crucial for improving the overall pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of the butyl group can also influence the conformation of the biphenyl system and its binding to target proteins.
Synthesis of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid.
Detailed Experimental Protocol (Representative)
This protocol is based on analogous syntheses of fluorinated arylboronic acids and should be optimized for this specific substrate.[4]
Step 1: Synthesis of 4'-Butyl-3-fluoro-4-bromo-1,1'-biphenyl via Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-butylbenzene (1.0 eq.), (2-fluoro-4-bromophenyl)boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4'-butyl-3-fluoro-4-bromo-1,1'-biphenyl.
Step 2: Synthesis of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
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Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4'-butyl-3-fluoro-4-bromo-1,1'-biphenyl (1.0 eq.) in anhydrous THF.
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Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Borylation: Add a trialkyl borate, such as triisopropyl borate or trimethyl borate (1.2-1.5 eq.), dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.
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Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of complex biaryl and polyaryl structures that are prevalent in pharmaceuticals.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
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Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner), forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[6]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid with an aryl bromide.
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Reagents and Setup: In a reaction vial, combine (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid (1.2 eq.), the desired aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF).
-
Reaction Conditions: Seal the vial and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring for the required time (2-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over a drying agent, and concentrate. Purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (4'-butyl-3-fluoro-[1,1'-biphenyl]-4-yl) moiety into drug candidates can offer several advantages:
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Enhanced Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Modulated Lipophilicity and Solubility: The butyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This needs to be balanced to maintain adequate aqueous solubility for formulation and absorption.
-
Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug.
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Access to Novel Chemical Space: This building block allows for the synthesis of complex, three-dimensional structures that may not be accessible through other synthetic routes, enabling the exploration of new areas of chemical space for drug discovery.
While specific examples of marketed drugs containing this exact fragment are not publicly documented, numerous patents in areas such as oncology, inflammation, and infectious diseases describe the use of structurally similar fluorinated and alkylated biphenyl boronic acids in the synthesis of novel therapeutic agents. This highlights the recognized value of this class of compounds in the pharmaceutical industry.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Conclusion
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a biphenyl core with strategically placed fluoro and butyl substituents, along with the synthetically powerful boronic acid moiety, provides a robust platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the quest for new and improved therapeutics. This guide has provided a comprehensive technical overview to aid researchers in the effective application of this important synthetic intermediate.
References
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